molecular formula C24H14ClF5N2O3S B10910404 3-chloro-N'-[(Z)-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[(Z)-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide

Cat. No.: B10910404
M. Wt: 540.9 g/mol
InChI Key: XJFDAXCSBPZGQQ-YSGASBTCSA-N
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Description

3-CHLORO-N’~2~-((Z)-1-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including a benzothiophene core, a methoxy group, and a pentafluorophenoxy moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N’~2~-((Z)-1-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves a multi-step process:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and an appropriate leaving group.

    Attachment of the Pentafluorophenoxy Moiety: This step involves the reaction of a pentafluorophenol derivative with a suitable electrophilic intermediate.

    Formation of the Hydrazide Linkage: The final step involves the condensation of the benzothiophene derivative with a hydrazine derivative under acidic or basic conditions to form the carbohydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N’~2~-((Z)-1-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene core or the phenyl rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiophene compounds.

Scientific Research Applications

3-CHLORO-N’~2~-((Z)-1-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-CHLORO-N’~2~-((Z)-1-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-N’~2~-((Z)-1-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE: shares similarities with other benzothiophene derivatives and hydrazide compounds.

Uniqueness

    Structural Features: The presence of the pentafluorophenoxy moiety and the specific arrangement of functional groups make this compound unique compared to other benzothiophene derivatives.

    Chemical Properties: Its ability to undergo a wide range of chemical reactions and its potential biological activities distinguish it from similar compounds.

This detailed article provides a comprehensive overview of 3-CHLORO-N’~2~-((Z)-1-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H14ClF5N2O3S

Molecular Weight

540.9 g/mol

IUPAC Name

3-chloro-N-[(Z)-[4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl]methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H14ClF5N2O3S/c1-34-14-7-6-11(8-12(14)10-35-22-20(29)18(27)17(26)19(28)21(22)30)9-31-32-24(33)23-16(25)13-4-2-3-5-15(13)36-23/h2-9H,10H2,1H3,(H,32,33)/b31-9-

InChI Key

XJFDAXCSBPZGQQ-YSGASBTCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=C(C3=CC=CC=C3S2)Cl)COC4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)COC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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